9Z,12Z-Octadecadienoic-9,10,12,13-D4acid
Overview
Description
9Z,12Z-Octadecadienoic-9,10,12,13-D4acid, also known as Linoleic Acid-d4, is a labeled activator of PPAR . It contains four deuterium atoms at the 9, 10, 12, and 13 positions . It is intended for use as an internal standard for the quantification of linoleic acid by GC- or LC-mass spectrometry . Linoleic acid is a PUFA found in plant tissues and most cooking oils .
Molecular Structure Analysis
The molecular formula of 9Z,12Z-Octadecadienoic-9,10,12,13-D4acid is C18H32O2 . The molecular weight is 280.45 . The structure may be represented by the SMILES notation: CCCCC/C=C\C/C=C\CCCCCCCC(=O)O
.
Scientific Research Applications
Internal Standard for Quantification
Linoleic Acid-d4 is used as an internal standard for the quantification of linoleic acid in various analytical chemistry applications. This is crucial for ensuring accurate measurements in research involving fatty acids .
Study of Protective Mechanisms in Cells
Research has shown that deuterated forms of linoleic acid can inhibit necrosis and reduce apoptotic cell death in cells. This application is significant in studies related to cell protection and survival mechanisms .
Alzheimer’s Disease Diet Design
A study has indicated that linoleic acid can have a synergistic effect with certain peptides, suggesting its potential use in designing diets for Alzheimer’s patients .
Omega-6 Polyunsaturated Fatty Acid Research
As an essential omega-6 polyunsaturated fatty acid (PUFA), Linoleic Acid-d4 is used in research to understand the role and effects of PUFAs in human health and disease .
Future Directions
The future directions for research and applications of 9Z,12Z-Octadecadienoic-9,10,12,13-D4acid are not explicitly mentioned in the search results. Given its role as an internal standard for the quantification of linoleic acid by GC- or LC-mass spectrometry , it may continue to be used in analytical chemistry and potentially in studies investigating the role and function of linoleic acid in biological systems.
properties
IUPAC Name |
(9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i6D,7D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-GPTDOFLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CCCCCCCC(=O)O)/[2H])/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Linoleic Acid-d4 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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